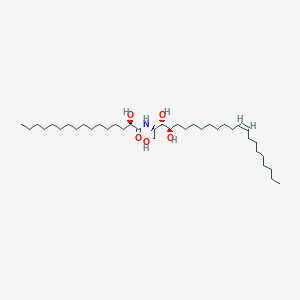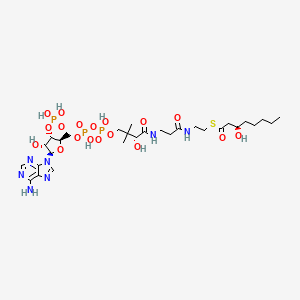
(R)-3-hydroxyoctanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-hydroxyoctanoyl-CoA is an (R)-3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxyoctanoic acid. It is a hydroxy fatty acyl-CoA and a (R)-3-hydroxyacyl-CoA. It derives from an octanoyl-CoA and a (R)-3-hydroxyoctanoic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs)
- PHA Production in E. coli : Expression of the fabG gene from Pseudomonas aeruginosa in Escherichia coli hosts enabled the reduction of mcl-3-ketoacyl-CoAs generated by β-oxidation to 3-hydroxyacyl-CoAs, which are precursors for PHA polymerase. This process contributed to the synthesis of medium-chain-length PHAs (mcl-PHAs) in E. coli (Ren et al., 2000).
Characterization of Enoyl-CoA Hydratases
- (R)-Specific Enoyl-CoA Hydratases in Pseudomonas aeruginosa : These hydratases are key in synthesizing polyhydroxyalkanoates (PHAs) from fatty acids or plant oils in recombinant bacteria. They supply monomer units for PHA synthesis from the fatty acid β-oxidation cycle, making them valuable in metabolic engineering for designed PHA production (Tsuge et al., 2003).
Metabolic Engineering for Polyhydroxyalkanoates Synthesis
- Synthesis of Poly[(R)-3-hydroxybutyrate] in E. coli : A metabolic pathway was constructed in recombinant E. coli, using enoyl-CoA hydratases to convert (S)-3HB-CoA to (R)-3HB-CoA, leading to the synthesis of poly[(R)-3-hydroxybutyrate] [P(3HB)] from glucose (Sato et al., 2007).
Enzymatic Activities and Characterization
- Characterization of Enoyl-CoA Hydratase : Research on enoyl-CoA hydratase has provided insights into its role in fatty acid degradation, specifically the hydration of trans-2-enoyl-CoA to yield 3-hydroxyacyl-CoA. A method using high-performance liquid chromatography (HPLC) equipped with a chiral separation column was developed to quantify the production of 3(R)- and 3(S)-hydroxyacyl-CoA, enhancing our understanding of the enzyme's stereospecificity (Tsuchida et al., 2011).
Applications in Biorenewable Technology
- Production of 3-Hydroxypropionate from Biomass : The development of biorenewable technology, including the production of 3-hydroxypropionate (3HP) from biomass, highlights the potential application of (R)-3-hydroxyoctanoyl-CoA in alternative sources for petroleum products. This research involves the conversion of malonyl-CoA to 3-HP, a top-12 chemical for replacing petroleum products (Agarkar, 2007).
Propriétés
Formule moléculaire |
C29H50N7O18P3S |
|---|---|
Poids moléculaire |
909.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18-,22-,23-,24+,28-/m1/s1 |
Clé InChI |
ATVGTMKWKDUCMS-JWBYWSJJSA-N |
SMILES isomérique |
CCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


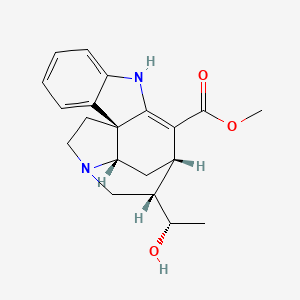
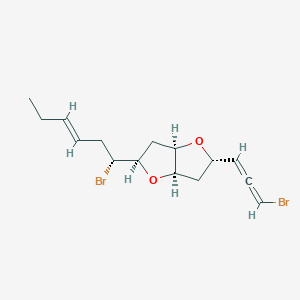
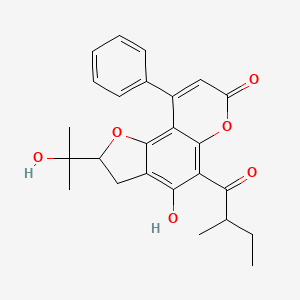

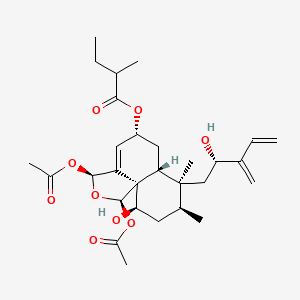

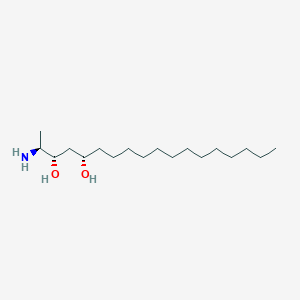
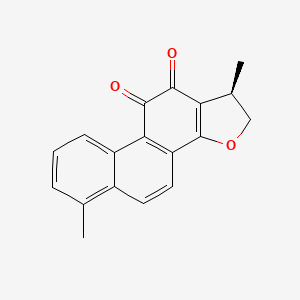
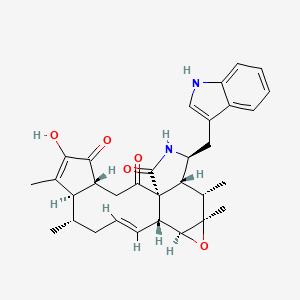
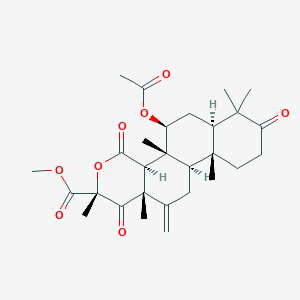
![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)

